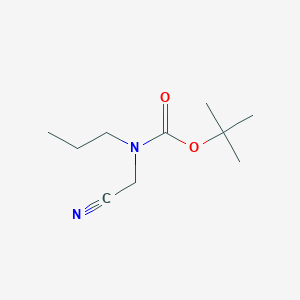
Tert-butyl cyanomethylpropylcarbamate
説明
Tert-butyl cyanomethylpropylcarbamate is an organic compound with the molecular formula C₁₀H₁₈N₂O₂. It is a carbamate derivative, which means it contains a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
作用機序
Target of Action
Tert-butyl cyanomethylpropylcarbamate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Compounds with tert-butyl groups have been studied for their unique reactivity patterns . They are often used to implement steric congestion and conformational rigidity in organic and organometallic molecules . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways . It is also used in the synthesis of complex molecular architectures
Pharmacokinetics
The compound’s molecular weight is 198.27 , which may influence its bioavailability.
Action Environment
The storage temperature for this compound is room temperature , suggesting that it is stable under normal environmental conditions
準備方法
Synthetic Routes and Reaction Conditions: Tert-butyl cyanomethylpropylcarbamate can be synthesized through a multi-step process involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then
生物活性
Tert-butyl cyanomethylpropylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a carbamate functional group. The structure can be represented as follows:
This configuration contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory and antioxidant properties. For example, studies on related compounds have shown that they can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .
Biological Activities
-
Anti-inflammatory Activity :
- Research has demonstrated that tert-butyl derivatives can exhibit significant anti-inflammatory effects. In vitro studies using RAW264.7 cells showed that compounds with similar structures inhibited the expression of cyclooxygenase-2 (Cox-2) and TNF-α upon stimulation with lipopolysaccharides .
- In vivo studies using carrageenan-induced paw edema models indicated that certain derivatives exhibited up to 54% inhibition of inflammation compared to standard anti-inflammatory drugs like indomethacin .
- Antioxidant Properties :
- Cytotoxic Effects :
Case Study 1: Anti-inflammatory Efficacy
A study examined the anti-inflammatory effects of various tert-butyl carbamate derivatives in a rat model. The results indicated significant reductions in paw edema when treated with these compounds, suggesting their potential for therapeutic use in inflammatory conditions.
| Compound | Percentage Inhibition (%) | Time (h) |
|---|---|---|
| 4a | 54.239 | 9 |
| 4i | 39.021 | 12 |
Case Study 2: Cytotoxicity Assessment
In a comparative analysis of several tert-butyl derivatives against different cancer cell lines, it was found that modifications to the tert-butyl group could enhance or diminish cytotoxic effects. This highlights the importance of structural optimization in drug design.
特性
IUPAC Name |
tert-butyl N-(cyanomethyl)-N-propylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-5-7-12(8-6-11)9(13)14-10(2,3)4/h5,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCOXTXNPJIWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















